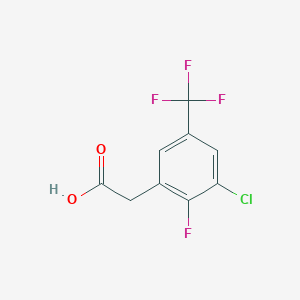

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF4O2/c10-6-3-5(9(12,13)14)1-4(8(6)11)2-7(15)16/h1,3H,2H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXABTQTILJYQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC(=O)O)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378700 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-13-7 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid

CAS Number: 261763-13-7

This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid, a halogenated aromatic carboxylic acid of significant interest to researchers, scientists, and professionals in the field of drug development. This document collates available data on its physicochemical properties, synthesis, potential applications, and safety information.

Chemical and Physical Properties

This compound is a substituted phenylacetic acid derivative. The presence of chlorine, fluorine, and a trifluoromethyl group on the phenyl ring significantly influences its chemical and biological characteristics.[1][2] These substitutions are common in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Table 1: Physicochemical Data

| Property | Value | Reference |

| CAS Number | 261763-13-7 | [3] |

| Molecular Formula | C₉H₅ClF₄O₂ | [3] |

| Molecular Weight | 256.58 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and acetone (predicted) | General knowledge |

Synthesis and Experimental Protocols

Hypothetical Experimental Protocol for Synthesis:

This protocol is a representative example based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.

Step 1: Grignard Reagent Formation

-

Reactants: 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethyl)benzene, magnesium turnings, and dry tetrahydrofuran (THF).

-

Procedure: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in dry THF. A solution of 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethyl)benzene in dry THF is added dropwise to initiate the Grignard reaction. The reaction mixture is typically stirred at room temperature or slightly heated to ensure complete formation of the Grignard reagent, (3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)magnesium bromide.

Step 2: Allylation

-

Reactants: The prepared Grignard reagent and allyl bromide.

-

Procedure: The Grignard reagent solution is cooled in an ice bath. Allyl bromide is then added dropwise, and the reaction is allowed to proceed, gradually warming to room temperature. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude allylbenzene intermediate.

Step 3: Oxidative Cleavage

-

Reactants: The allylbenzene intermediate, a suitable oxidizing agent (e.g., potassium permanganate or a ruthenium-based catalyst with a co-oxidant like sodium periodate), and a solvent system (e.g., acetonitrile/water).[4]

-

Procedure: The crude allylbenzene intermediate is dissolved in the chosen solvent system. The oxidizing agent is added portion-wise while monitoring the temperature. The reaction is stirred until completion (monitored by techniques like TLC or GC-MS). Upon completion, the reaction is worked up by quenching any excess oxidizing agent, followed by acidification of the mixture. The product, this compound, is then extracted with an organic solvent. The combined organic layers are dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Spectroscopic Data

Detailed spectroscopic data for this specific compound is not widely published. However, chemical suppliers offering this compound may provide product-specific NMR, HPLC, and LC-MS data upon request.[5]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets), methylene protons (singlet or doublet), and a carboxylic acid proton (broad singlet). |

| ¹³C NMR | Carbons of the phenyl ring, the trifluoromethyl group, the methylene group, and the carboxyl group. |

| IR Spectroscopy | Characteristic peaks for C=O stretching (carboxylic acid), O-H stretching (carboxylic acid), C-F stretching, and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Role in Drug Discovery and Development

Phenylacetic acid derivatives are significant building blocks in the synthesis of a wide array of pharmaceutical compounds.[1][2] They are core components of several nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1] The incorporation of trifluoromethyl and halogen groups is a well-established strategy in medicinal chemistry to enhance drug efficacy and pharmacokinetic properties.[6]

The title compound, with its specific substitution pattern, is a valuable intermediate for creating novel therapeutic agents. It can be used in the synthesis of more complex molecules targeting various biological pathways. For instance, phenylacetic acid derivatives have been explored as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation.[7]

Logical Workflow for Drug Discovery:

The following diagram illustrates a typical workflow where a compound like this compound could be utilized as a starting material or building block in a drug discovery program.

References

- 1. scribd.com [scribd.com]

- 2. mdpi.com [mdpi.com]

- 3. 261763-13-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

- 5. 261763-13-7|this compound|BLD Pharm [bldpharm.com]

- 6. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid, alongside a discussion of its synthesis. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Core Chemical Information

Chemical Structure:

The molecular structure of this compound is characterized by a phenylacetic acid core. The phenyl ring is substituted with a chlorine atom at the 3-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 5-position.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 261763-13-7 | [1][2] |

| Molecular Formula | C9H5ClF4O2 | [2] |

| Molecular Weight | 256.58 g/mol | Calculated |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general understanding of its synthesis can be inferred from methods used for structurally similar phenylacetic acid derivatives. The synthesis of substituted phenylacetic acids often involves multi-step processes.

One common approach to creating similar structures is through the use of Grignard reagents. For instance, a synthetic route could potentially start with a brominated and chlorinated trifluoromethylaniline derivative. This intermediate could then undergo diazotization and deamination to yield a bromo-chloro-trifluoromethylbenzene. The formation of a Grignard reagent from this compound, followed by a nucleophilic reaction with an acylation agent, could lead to the desired phenylacetic acid derivative.

Another potential synthetic strategy involves the hydrolysis of a corresponding trichloroethane derivative in the presence of an acid. This general method is applicable to the preparation of various fluoro phenylacetic acids.

The diagram below illustrates a generalized logical workflow for the synthesis of a substituted phenylacetic acid, based on common organic chemistry principles.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid. Due to the limited availability of experimentally derived data for this specific compound, this guide combines reported values with predicted data and outlines general experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that while a melting point has been experimentally determined, other key values are currently based on computational predictions.

| Property | Value | Data Type |

| Melting Point | 132-136 °C | Experimental |

| Boiling Point | 268.2 ± 35.0 °C | Predicted[1] |

| Density | 1.540 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 3.69 ± 0.10 | Predicted[1] |

| Solubility | Data not available | - |

| LogP | Data not available | - |

Experimental Protocols

Detailed experimental methodologies for determining the core physicochemical properties of aromatic carboxylic acids are provided below. These protocols are general and would require optimization for the specific analysis of this compound.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Workflow for Melting Point Determination:

Caption: Workflow for determining the melting point of a solid compound.

Methodology:

-

Sample Preparation: A small sample of this compound is finely ground to a powder.

-

Capillary Loading: A capillary tube is sealed at one end and the powdered sample is packed into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are observed.

-

Recording: The observed temperature range is recorded as the melting point. For high accuracy, a slow heating rate (1-2 °C per minute) should be used near the expected melting point.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration with a standardized base.

Workflow for pKa Determination:

Caption: Workflow for determining the pKa of an acidic compound.

Methodology:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each incremental addition of the base.

-

Data Plotting: A titration curve is generated by plotting the measured pH against the volume of base added.

-

pKa Determination: The equivalence point of the titration is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

Solubility Determination

The solubility of a compound in a specific solvent can be determined by the shake-flask method.

Workflow for Solubility Determination:

Caption: Workflow for determining the solubility of a compound.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol).

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The saturated solution is separated from the excess undissolved solid by centrifugation or filtration.

-

Analysis: The concentration of the solute in the clear supernatant is determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

LogP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.

Workflow for LogP Determination:

Caption: Workflow for determining the LogP of a compound.

Methodology:

-

Solvent Preparation: Water is saturated with n-octanol and n-octanol is saturated with water.

-

Partitioning: A known amount of this compound is dissolved in a mixture of the pre-saturated n-octanol and water.

-

Equilibration: The mixture is agitated to facilitate partitioning of the solute between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases (n-octanol and water) are clearly separated. Centrifugation can be used to ensure complete separation.

-

Analysis: The concentration of the compound in each phase is determined using a suitable analytical method.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing specific biological activities, associated signaling pathways, or established experimental workflows for this compound. This compound has been mentioned as a synthetic intermediate in the development of aryl acetamide triazolopyridazines with activity against Cryptosporidium[2]. However, the biological activity of the final products, not the intermediate itself, was the focus of that research. Further studies are required to elucidate any intrinsic biological effects of this compound.

Conclusion

This technical guide provides the currently available physicochemical data for this compound and outlines standard methodologies for the experimental determination of key properties. The lack of comprehensive experimental data highlights an opportunity for further research to fully characterize this compound. Such characterization is essential for its potential application in drug discovery and development, where a thorough understanding of physicochemical properties is crucial for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties and for formulation development.

References

A Comprehensive Technical Overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid

This document provides a detailed summary of the fundamental physicochemical properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid, a halogenated aromatic carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

The core molecular properties of this compound are summarized in the table below. This data is essential for experimental design, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₉H₅ClF₄O₂ | [1] |

| Molecular Weight | 256.58 g/mol | [1] |

| CAS Number | 261763-13-7 | [1] |

Experimental Protocols

General Synthetic Workflow:

A plausible synthetic route could begin with a suitably substituted benzene derivative, which is then elaborated through a series of reactions to introduce the acetic acid moiety. Key transformations in the synthesis of similar compounds often include halogenation, trifluoromethylation, and formylation, followed by reactions to build the acetic acid side chain, such as the Willgerodt-Kindler reaction or conversion from a corresponding benzyl halide.

General Analytical Workflow:

For characterization and purity assessment, a standard analytical workflow would be employed. This typically involves a combination of spectroscopic and chromatographic techniques to confirm the structure and determine the purity of the final compound.

Illustrative Workflows

The following diagrams illustrate generalized workflows that are conceptually applicable to the synthesis and analysis of specialty chemicals like this compound.

References

The Potent Biological Activities of Trifluoromethyl Phenylacetic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into the phenylacetic acid scaffold has unlocked a diverse range of potent biological activities, positioning these derivatives as promising candidates in drug discovery. The unique properties of the CF3 group, such as its high electronegativity, lipophilicity, and metabolic stability, significantly influence the pharmacokinetic and pharmacodynamic profiles of these molecules. This technical guide provides an in-depth analysis of the anticancer and anti-inflammatory activities of trifluoromethyl phenylacetic acid derivatives and related compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Biological Activity Data

The biological activities of various trifluoromethyl-containing heterocyclic derivatives, which share structural similarities with trifluoromethyl phenylacetic acid derivatives, have been evaluated against several cancer cell lines and in models of inflammation. The following tables summarize the key quantitative data, providing a basis for structure-activity relationship (SAR) studies.

Anticancer Activity

The in vitro anticancer activity of trifluoromethyl-substituted pyrimidine and thiazolo[4,5-d]pyrimidine derivatives is presented in Table 1. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds against a range of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Trifluoromethyl-Substituted Heterocyclic Derivatives (IC50 in µM)

| Compound ID | Derivative Class | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) | H1975 (Lung) | MGC-803 (Gastric) | HeLa (Cervical) | C32 (Melanoma) | DU145 (Prostate) |

| 17v | Pyrimidine | - | - | - | 2.27[1] | - | - | - | - |

| 5-FU (Control) | Pyrimidine Analog | - | - | - | 9.37[1] | - | - | - | - |

| 5l | Pyrimidine | - | - | 54.94% inhibition at 5 µg/ml[2] | - | - | - | - | - |

| 5n | Pyrimidine | - | - | 51.71% inhibition at 5 µg/ml[2] | - | - | - | - | - |

| 5o | Pyrimidine | - | - | 50.52% inhibition at 5 µg/ml[2] | - | - | - | - | - |

| 5r | Pyrimidine | - | - | 55.32% inhibition at 5 µg/ml[2] | - | - | - | - | - |

| 5v | Pyrimidine | - | - | 64.20% inhibition at 5 µg/ml[2] | - | - | - | - | - |

| Doxorubicin (Control) | Anthracycline | - | - | >90% inhibition at 5 µg/ml[2] | - | - | - | - | - |

| 3b | Thiazolo[4,5-d]pyrimidine | - | - | - | - | - | - | 24.4[3] | - |

| 2e | Thiazolo[4,5-d]pyrimidine | - | - | - | - | - | - | - | - |

| 4a | Thiazolo[4,5-d]pyrimidine | - | - | - | - | - | - | - | - |

| Compound 7 | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | 5.8[4] | - | - | - | - | - | - | - |

| Compound 12a | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | 3.6[4] | - | - | - | - | - | - | - |

Note: Some data is presented as percent inhibition at a specific concentration as IC50 values were not provided in the source.

Anti-inflammatory Activity

The in vivo anti-inflammatory activity of certain trifluoromethyl-containing compounds has been assessed using the carrageenan-induced paw edema model in rats. The effective dose required to produce a 50% reduction in edema (ED50) is a key measure of potency.

Table 2: In Vivo Anti-inflammatory Activity of Trifluoromethyl-Containing Compounds

| Compound | Animal Model | ED50 (mg/kg) | Reference Compound | ED50 (mg/kg) |

| Ellagic Acid | Rat | 8.41[5] | Indomethacin | 5[5] |

| Hybrid Compound 9 | Mouse | < 10 | Diclofenac | > 100[6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key assays used to evaluate the biological activity of trifluoromethyl phenylacetic acid derivatives.

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory activity of compounds.

Objective: To evaluate the ability of a test compound to reduce acute inflammation.

Materials:

-

Male Wistar rats (180-200 g)

-

1% (w/v) λ-carrageenan solution in sterile saline

-

Test compound and vehicle (e.g., saline, DMSO)

-

Plethysmometer

-

Intraperitoneal (i.p.) injection needles and syringes

Procedure:

-

Acclimatize rats to the experimental conditions for at least one week.

-

Fast the rats overnight before the experiment with free access to water.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer the test compound or vehicle intraperitoneally to the rats. A standard anti-inflammatory drug (e.g., indomethacin, 5 mg/kg) is used as a positive control.[5]

-

After a specific pre-treatment time (e.g., 30-60 minutes), inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[5][7]

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using the plethysmometer.[5]

-

The degree of edema is calculated as the difference between the paw volume at each time point and the initial paw volume.

-

The percentage inhibition of edema is calculated for each group compared to the vehicle-treated control group.

-

The ED50 value, the dose that causes a 50% reduction in edema, can be determined from the dose-response curve.[5]

NF-κB Luciferase Reporter Assay

This in vitro assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Objective: To quantify the inhibition of NF-κB transcriptional activity by a test compound.

Materials:

-

HeLa cells stably transfected with an NF-κB-luciferase reporter construct (e.g., HeLa 57A cells).[8]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound and vehicle (e.g., DMSO).

-

An NF-κB activator (e.g., Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α)).[9][10]

-

Luciferase Assay System (including cell lysis buffer and luciferase substrate).

-

96-well opaque plates.

-

Luminometer.

Procedure:

-

Seed the NF-κB reporter cells in a 96-well opaque plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or vehicle for a specified period (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator (e.g., 1.5 nM PMA) for a defined incubation time (e.g., 22-24 hours).[10]

-

After incubation, wash the cells with PBS and then lyse the cells by adding cell lysis buffer.[8]

-

Transfer the cell lysate to a new opaque 96-well plate.

-

Add the luciferase assay reagent to each well.[8]

-

Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which in turn reflects the level of NF-κB activation.

-

The percentage inhibition of NF-κB activation is calculated for each compound concentration relative to the stimulated vehicle control.

-

The IC50 value, the concentration that causes a 50% inhibition of NF-κB activation, can be determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Trifluoromethyl phenylacetic acid derivatives likely exert their biological effects by modulating key signaling pathways involved in cell proliferation and inflammation. The following diagrams, generated using the DOT language, illustrate the EGFR and NF-κB signaling pathways, which are putative targets for these compounds.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a critical role in regulating cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development.

Caption: Putative inhibition of the EGFR signaling pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.

Caption: Putative inhibition of the NF-κB signaling pathway.

Conclusion

Trifluoromethyl phenylacetic acid derivatives and related heterocyclic compounds represent a promising class of molecules with significant potential for the development of novel anticancer and anti-inflammatory agents. The data and protocols presented in this guide offer a solid foundation for further research and development in this area. Future studies should focus on expanding the SAR to a wider range of derivatives, elucidating the precise molecular targets and mechanisms of action, and optimizing the pharmacokinetic properties to identify lead candidates for clinical development. The strategic incorporation of the trifluoromethyl group continues to be a valuable tool in medicinal chemistry, paving the way for the discovery of next-generation therapeutics.

References

- 1. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High analgesic and anti-inflammatory in vivo activities of six new hybrids NSAIAs tetrahydropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. indigobiosciences.com [indigobiosciences.com]

The Multifaceted Mechanisms of Fluorinated Phenylacetic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated phenylacetic acids and their derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The introduction of fluorine atoms into the phenylacetic acid scaffold profoundly influences their physicochemical properties, such as lipophilicity and metabolic stability, leading to enhanced potency and selectivity for various molecular targets. This technical guide provides an in-depth exploration of the core mechanisms of action for these compounds, supported by detailed experimental protocols, quantitative data, and visual pathway diagrams to facilitate further research and drug development.

Core Mechanisms of Action

Fluorinated phenylacetic acids exert their effects through modulation of several key biological pathways. The primary mechanisms identified include inhibition of enzymes involved in the inflammatory cascade, modulation of neurotransmitter receptors, and disruption of fundamental cellular processes.

Inhibition of Cyclooxygenase (COX) Enzymes

A prominent mechanism of action for many fluorinated phenylacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1] This inhibition is central to their anti-inflammatory effects.[1] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

| Compound Class | Example Compound | IC50 (µM) for COX-2 | Assay Type |

| Phenylacetic Acid Derivatives | Celecoxib (Control) | 0.45 | Fluorometric |

Note: Data is representative and may vary based on specific compound structures and assay conditions.[3]

Principle: This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[2]

Materials:

-

96-well white opaque plate

-

Fluorometric plate reader

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

NaOH

-

Test compounds (fluorinated phenylacetic acids)

-

Positive control inhibitor (e.g., Celecoxib)

Procedure:

-

Reagent Preparation: Prepare a 10X solution of the test inhibitor and positive control in a suitable solvent (e.g., DMSO) and then dilute with COX Assay Buffer. Reconstitute the COX-2 enzyme with sterile water. Prepare the Arachidonic Acid/NaOH solution by adding NaOH to the Arachidonic Acid vial, vortexing, and then diluting with COX Assay Buffer.

-

Assay Plate Setup:

-

Sample Wells [S]: Add 10 µl of the diluted test inhibitor.

-

Enzyme Control Wells [EC]: Add 10 µl of Assay Buffer.

-

Inhibitor Control Wells [IC]: Add 10 µl of the diluted positive control inhibitor.

-

-

Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Reaction Initiation: Add the reaction mix to all wells. Add the reconstituted COX-2 enzyme to the [S], [EC], and [IC] wells.

-

Incubation: Incubate the plate for 5-10 minutes at 25°C, protected from light.

-

Measurement: Immediately before reading, add the diluted Arachidonic Acid/NaOH solution to all wells to initiate the reaction. Measure the fluorescence intensity kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

-

Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each test compound concentration relative to the enzyme control. The IC50 value is determined by plotting the percent inhibition versus the logarithm of the compound concentration.[3]

Dual Inhibition of 5-Lipoxygenase (5-LOX)

Certain fluorinated phenylacetic acid derivatives have been shown to exhibit dual inhibitory activity against both COX enzymes and 5-lipoxygenase (5-LOX). 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.

Caption: Inhibition of the 5-Lipoxygenase (5-LOX) Pathway.

Principle: This assay measures the ability of a compound to inhibit the 5-lipoxygenase-catalyzed oxidation of a substrate, which can be monitored spectrophotometrically.

Materials:

-

UV/Vis spectrophotometer

-

Soybean lipoxygenase

-

Sodium linoleate (substrate)

-

Potassium phosphate buffer (pH 9.0)

-

Test compounds

-

Positive control inhibitor (e.g., Nordihydroguaiaretic acid - NDGA)

Procedure:

-

Reagent Preparation: Prepare a solution of soybean lipoxygenase in potassium phosphate buffer. Prepare a solution of sodium linoleate in the same buffer. Dissolve test compounds and the positive control in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: In a cuvette, combine the sodium linoleate solution with either the test compound solution or the vehicle control.

-

Reaction Initiation: Initiate the reaction by adding the soybean lipoxygenase solution to the cuvette.

-

Measurement: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 6 minutes). This absorbance change corresponds to the formation of the conjugated diene product.

-

Data Analysis: Calculate the initial rate of the reaction for both the control and the inhibitor-treated samples. The percent inhibition is calculated based on the reduction in the reaction rate. IC50 values are determined by testing a range of inhibitor concentrations.[4]

Modulation of GABA-A and NMDA Receptors

Some fluorinated phenylacetic acid derivatives act as hypnotic agents by modulating the activity of key neurotransmitter receptors in the central nervous system, namely the GABA-A and NMDA receptors.

Caption: Modulation of Neurotransmitter Receptors.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the benzodiazepine site on the GABA-A receptor.[5]

Materials:

-

Rat brain membrane preparation

-

[3H]Flunitrazepam (radioligand)

-

Test compounds

-

Non-specific binding control (e.g., Diazepam)

-

Tris-HCl buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in cold Tris-HCl buffer and centrifuge to obtain a crude membrane pellet. Wash the pellet multiple times by resuspension and centrifugation.

-

Binding Assay:

-

Total Binding: Incubate the membrane preparation with [3H]Flunitrazepam.

-

Non-specific Binding: Incubate the membrane preparation with [3H]Flunitrazepam in the presence of a high concentration of unlabeled Diazepam.

-

Competitive Binding: Incubate the membrane preparation with [3H]Flunitrazepam and varying concentrations of the test compound.

-

-

Incubation: Incubate all samples at a specific temperature (e.g., 0-4°C) for a defined period to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 of the test compound is determined from the competitive binding curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.[5][6]

Anticancer Activity

Fluorinated phenylacetic acid derivatives have also demonstrated potential as anticancer agents through various mechanisms, including the induction of apoptosis and inhibition of tubulin polymerization.

Caption: Workflow for Evaluating Anticancer Activity.

| Compound | Cell Line | IC50 (µM) |

| 2b | PC3 (Prostate Carcinoma) | 52 |

| 2c | PC3 (Prostate Carcinoma) | 80 |

| 2c | MCF-7 (Breast Cancer) | 100 |

| Imatinib (Control) | PC3 (Prostate Carcinoma) | 40 |

| Imatinib (Control) | MCF-7 (Breast Cancer) | 98 |

Data is representative of phenylacetamide derivatives, a class related to fluorinated phenylacetic acids.

Principle: This colorimetric assay measures cell viability by assessing the metabolic activity of cells. Viable cells with active metabolism convert the tetrazolium salt MTS into a colored formazan product.[7][8]

Materials:

-

Human cancer cell lines (e.g., PC3, MCF-7)

-

Cell culture medium and supplements

-

96-well plates

-

Test compounds

-

MTS reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated phenylacetic acid derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for a specified period (e.g., 48 hours).

-

MTS Addition: Add MTS reagent to each well.

-

Incubation: Incubate for 2-4 hours at 37°C to allow for the conversion of MTS to formazan.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[7]

Principle: This assay monitors the assembly of purified tubulin into microtubules, which can be measured by an increase in turbidity or fluorescence.[9]

Materials:

-

Purified tubulin

-

General Tubulin Buffer (GTP, glycerol)

-

Fluorescent reporter (e.g., DAPI) or a spectrophotometer for turbidity measurement

-

96-well plate

-

Microplate reader (fluorescence or absorbance)

-

Test compounds

-

Positive control inhibitor (e.g., Nocodazole)

-

Positive control enhancer (e.g., Paclitaxel)

Procedure:

-

Reagent Preparation: Prepare a tubulin reaction mix on ice containing tubulin, General Tubulin Buffer, GTP, glycerol, and the fluorescent reporter.

-

Assay Plate Setup: Add the test compounds, positive controls, and vehicle control to the wells of a pre-warmed 96-well plate.

-

Reaction Initiation: Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.

-

Measurement: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity or absorbance at regular intervals over time.

-

Data Analysis: Plot the fluorescence or absorbance values against time to generate polymerization curves. The effect of the test compounds is quantified by analyzing parameters such as the initial rate of polymerization, the maximum polymer mass, and the lag time.[9][10]

Conclusion

Fluorinated phenylacetic acids are a promising class of compounds with diverse mechanisms of action, making them attractive candidates for the development of new therapeutics for a range of diseases, including inflammatory disorders, neurological conditions, and cancer. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, enabling the efficient evaluation and characterization of novel fluorinated phenylacetic acid derivatives. Further investigation into the structure-activity relationships and optimization of these compounds will be crucial for translating their therapeutic potential into clinical applications.

References

- 1. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. assaygenie.com [assaygenie.com]

- 4. academicjournals.org [academicjournals.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and patent databases contain limited specific information on the synthesis, properties, and biological activity of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid. This guide consolidates the available data for this compound and presents plausible synthetic methodologies and potential areas of application based on related chemical structures.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on the phenyl ring, suggests its potential as a versatile building block in medicinal chemistry and agrochemical synthesis. The presence of multiple halogen substituents can significantly influence the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a comprehensive overview of the known information about this compound and outlines potential research directions.

Physicochemical Properties

Quantitative data for this compound is primarily available from chemical suppliers. The following table summarizes these properties.

| Property | Value | Source |

| CAS Number | 261763-13-7 | [1][2] |

| Molecular Formula | C₉H₅ClF₄O₂ | [3] |

| Molecular Weight | 256.58 g/mol | |

| Appearance | White to off-white solid | Supplier Data |

| Purity | Typically ≥97% | Supplier Data |

Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported across publicly available sources and would require experimental determination for definitive values.

Synthesis and Experimental Protocols

One such potential pathway, adapted from the synthesis of similar compounds, could involve the following key transformations:

-

Diazotization and Sandmeyer-type reaction of a corresponding aniline to introduce the desired chloro and fluoro substituents.

-

Introduction of the acetic acid moiety : This can be achieved through various methods, such as:

-

Grignard reaction : Formation of a Grignard reagent from a brominated precursor, followed by reaction with a suitable electrophile (e.g., diethyl oxalate) and subsequent hydrolysis.

-

Palladium-catalyzed cross-coupling : Reactions like the Suzuki or Heck coupling to introduce a two-carbon side chain that can be subsequently oxidized to the carboxylic acid.

-

Willgerodt-Kindler reaction on an acetophenone precursor.

-

A hypothetical workflow for the synthesis of this compound is depicted below.

General Experimental Considerations (Hypothetical):

-

Starting Material: A plausible starting material could be 2-fluoro-5-(trifluoromethyl)aniline.

-

Chlorination: Introduction of the chlorine atom at the 3-position could be achieved using a suitable chlorinating agent.

-

Bromination: Conversion of the amino group to a bromo group via a Sandmeyer reaction would yield a key intermediate.

-

Grignard Reaction and Carboxylation: The bromo-intermediate could be converted to a Grignard reagent using magnesium turnings in an anhydrous ether solvent (e.g., THF, diethyl ether). This would then be reacted with solid carbon dioxide (dry ice) or diethyl oxalate, followed by acidic workup and hydrolysis to yield the final phenylacetic acid.

Note: This proposed synthesis is illustrative. The actual yields, reaction conditions, and purification methods would require experimental optimization.

Potential Biological Activity and Applications

While there is no direct biological data for this compound, the bioactivity of structurally related compounds provides insights into its potential applications.

-

Agrochemicals: A closely related precursor, 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol, is described as an intermediate in the synthesis of agrochemicals, particularly herbicides and pesticides.[4] The trifluoromethyl group is known to enhance the biological activity and stability of such compounds.[4] This suggests that the target phenylacetic acid could also serve as a valuable building block in this field.

-

Pharmaceuticals:

-

Anti-inflammatory Agents: Phenylacetic acid derivatives are the core structure of many non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitutions on the phenyl ring of the target compound could modulate cyclooxygenase (COX) enzyme inhibition or other inflammatory pathways.

-

Anticancer and Antimicrobial Agents: Fluorinated phenylacetic acid derivatives have been investigated for their potential anticancer and antibacterial properties.

-

Enzyme Inhibition: A structurally similar compound, 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid, has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2.[5] This suggests that this compound could also be explored for its effects on metabolic enzymes.

-

Antiparasitic Agents: Phenylacetic acid amides derived from related structures have shown activity against Cryptosporidium.[6]

-

The following diagram illustrates a logical workflow for the investigation of this compound's potential.

Conclusion

This compound is a chemical intermediate with significant potential for the development of new agrochemicals and pharmaceuticals. While specific literature on this compound is currently limited, its structural features and the known activities of related molecules suggest that it is a promising candidate for further research. The synthesis of this compound is feasible through established organic chemistry methodologies. Future studies should focus on the experimental validation of its synthesis, thorough characterization of its properties, and comprehensive screening for biological activity to unlock its full potential in various applications.

References

- 1. 261763-13-7|this compound|BLD Pharm [bldpharm.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. Page loading... [guidechem.com]

- 4. 3-Chloro-2-Fluoro-5-(triFluoromethyl)Phenol [myskinrecipes.com]

- 5. Buy 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid [smolecule.com]

- 6. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Background of Substituted Phenylacetic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylacetic acids represent a cornerstone class of compounds in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). Their discovery and subsequent development have been pivotal in the management of pain and inflammation. This technical guide provides a comprehensive overview of the historical background, key discoveries, and synthetic evolution of these compounds. It details experimental protocols for their synthesis and biological evaluation, presents quantitative structure-activity relationship data, and elucidates their primary mechanism of action through the inhibition of cyclooxygenase (COX) enzymes and other emerging pathways.

Historical Background and Discovery

The journey of substituted phenylacetic acids is intrinsically linked to the quest for effective anti-inflammatory and analgesic agents. Phenylacetic acid (PAA) itself is a naturally occurring compound, known for its role as a plant auxin and its antimicrobial properties.[1] The therapeutic potential of its derivatives began to be realized in the mid-20th century, leading to the development of some of the most widely used pharmaceuticals.

A pivotal moment in this discovery timeline was the synthesis of diclofenac in 1973 by Alfred Sallmann and Rudolf Pfister.[2] Diclofenac, a 2-(2,6-dichloroanilino) phenylacetic acid, emerged as a potent anti-inflammatory and analgesic agent.[3][4] This discovery was part of a broader effort to develop NSAIDs with improved efficacy and tolerability compared to earlier drugs like aspirin. The core phenylacetic acid scaffold has since been a versatile template for the design of numerous other NSAIDs, including ibuprofen , naproxen , ketorolac , aceclofenac , and fenbufen .[5][6] These compounds have become indispensable tools in the treatment of a wide range of conditions, from acute pain to chronic inflammatory diseases like rheumatoid arthritis and osteoarthritis.[3]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for most substituted phenylacetic acid NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][8] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[9][10]

-

COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2 is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.

By inhibiting COX enzymes, these drugs reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. The differential inhibition of COX-1 and COX-2 is a critical factor in the safety profile of these drugs, with selective COX-2 inhibition being a strategy to reduce gastrointestinal side effects.

Below is a diagram illustrating the prostaglandin synthesis pathway and the point of intervention by substituted phenylacetic acid NSAIDs.

Beyond COX inhibition, some substituted phenylacetic acids, notably diclofenac, are being investigated for other mechanisms of action that may contribute to their analgesic and anti-inflammatory effects. These include the inhibition of thromboxane-prostanoid receptors, effects on arachidonic acid release and uptake, and modulation of lipoxygenase pathways.[3][11]

The downstream signaling of prostaglandins, particularly PGE2, involves a family of G-protein coupled receptors (EP1-EP4), each coupled to different intracellular signaling cascades.

Synthesis of Substituted Phenylacetic Acids

The synthesis of substituted phenylacetic acids has evolved from classical methods to more efficient and greener alternatives. Below are representative experimental protocols for the synthesis of key members of this class.

Synthesis of Diclofenac

A common route to diclofenac involves the Ullmann condensation of 2,6-dichlorobenzoic acid with aniline, followed by a Smiles rearrangement and subsequent hydrolysis. More recent methods, including continuous flow synthesis, have been developed to improve efficiency and reduce waste.[12]

A Representative Laboratory Scale Synthesis:

-

Preparation of 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one: N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide is reacted with aluminum chloride in a solvent like chlorobenzene under heating.[13]

-

Hydrolysis to Diclofenac Sodium: The resulting indolinone is hydrolyzed with sodium hydroxide in a suitable solvent such as methanol or xylene under reflux. The reaction mixture is then cooled, and the product is isolated by recrystallization.[13]

Synthesis of Ibuprofen

The synthesis of ibuprofen has two well-known industrial processes: the Boots process and the Hoechst (or BHC) process. The Boots process is a six-step synthesis, while the greener BHC process involves only three steps.

The BHC Process:

-

Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride in the presence of a hydrogen fluoride catalyst to form 4-isobutylacetophenone.

-

Hydrogenation: The ketone is hydrogenated using a palladium catalyst to form the corresponding alcohol.

-

Carbonylation: The alcohol is carbonylated in the presence of a palladium catalyst and carbon monoxide to yield ibuprofen.

Synthesis of Aceclofenac

Aceclofenac is often synthesized from diclofenac.

-

Esterification of Diclofenac: Diclofenac is reacted with an appropriate haloacetic acid ester (e.g., tert-butyl bromoacetate) in the presence of a base like triethylamine.[14]

-

Deprotection: The resulting ester is then deprotected, for instance, by using formic acid, to yield aceclofenac.[14]

Synthesis of Fenbufen

The synthesis of fenbufen is typically achieved through a Friedel-Crafts acylation.

-

Friedel-Crafts Acylation: Biphenyl is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, in a solvent like nitrobenzene or 1,2-dichloroethane.[5]

-

Work-up and Purification: The reaction mixture is quenched with acid and ice, and the crude product is isolated. Purification is typically achieved by dissolving the product in a sodium carbonate solution, filtering, and then re-precipitating with acid.[5]

Quantitative Data

The biological activity of substituted phenylacetic acids is often quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. The ratio of these values (COX-1 IC50 / COX-2 IC50) provides a selectivity index.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Ibuprofen | 12 | 80 | 0.15 |

| Naproxen | - | - | - |

| Ketorolac | - | - | - |

| Aceclofenac | - | - | - |

| Fenbufen | - | - | - |

| Celecoxib (Reference) | 82 | 6.8 | 12 |

| Indomethacin (Reference) | 0.0090 | 0.31 | 0.029 |

Note: IC50 values can vary depending on the assay conditions. The values presented are representative examples from the literature.[15] A higher selectivity index indicates greater selectivity for COX-2.

| Compound | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (h) |

| Diclofenac | ~50 (oral) | >99 | 1.2 - 2 |

| Ibuprofen | >80 (oral) | 99 | 2 - 2.5 |

| Naproxen | 95 (oral) | >99 | 12 - 17 |

| Ketorolac | 80-100 (oral) | >99 | 4 - 6 |

| Aceclofenac | ~100 (oral) | >99 | ~4 |

| Fenbufen | - | - | 10 - 11 (active metabolite) |

Note: Pharmacokinetic parameters can vary between individuals.

Experimental Protocols for Biological Evaluation

The anti-inflammatory and analgesic properties of substituted phenylacetic acids are evaluated using a variety of in vitro and in vivo assays.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Incubation: The enzyme is incubated with the test compound at various concentrations in a suitable buffer.

-

Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.

-

Product Quantification: The production of prostaglandins (e.g., PGE2) is measured, typically by enzyme immunoassay (EIA) or other sensitive analytical methods.[16][17]

-

IC50 Determination: The concentration of the test compound that causes 50% inhibition of enzyme activity is determined.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to assess acute anti-inflammatory activity.

-

Animal Dosing: The test compound is administered to rodents (typically rats or mice) at a specific dose and route (e.g., oral or intraperitoneal).

-

Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.[18][19]

-

Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[18]

-

Calculation of Inhibition: The percentage inhibition of edema in the treated group is calculated relative to a vehicle-treated control group.

Acetic Acid-Induced Writhing Test in Mice

This is a common in vivo model for evaluating peripheral analgesic activity.

-

Animal Dosing: The test compound is administered to mice.

-

Induction of Pain: A dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).[4][20]

-

Observation: The number of writhes is counted for a specific period after the acetic acid injection.

-

Calculation of Analgesia: The percentage reduction in the number of writhes in the treated group is calculated compared to a control group.

Below is a diagram representing a typical experimental workflow for evaluating a novel substituted phenylacetic acid derivative.

Conclusion

Substituted phenylacetic acids have a rich history and continue to be a vital class of therapeutic agents. Their discovery has profoundly impacted the management of pain and inflammation. Ongoing research continues to refine their synthesis, elucidate their complex mechanisms of action, and develop new derivatives with improved efficacy and safety profiles. This technical guide provides a foundational understanding of these important compounds for researchers and professionals in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. crsubscription.com [crsubscription.com]

- 4. rjptsimlab.com [rjptsimlab.com]

- 5. benchchem.com [benchchem.com]

- 6. WO1999055660A1 - Process for the preparation of aceclofenac - Google Patents [patents.google.com]

- 7. jptcp.com [jptcp.com]

- 8. EP1082290B1 - Process for the preparation of aceclofenac - Google Patents [patents.google.com]

- 9. Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New insights into the use of currently available non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]

- 14. CN101215243A - Method for preparing aceclofenac - Google Patents [patents.google.com]

- 15. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. thepharmajournal.com [thepharmajournal.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio-protocol.org [bio-protocol.org]

Spectroscopic and Analytical Characterization of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid (CAS Number: 261763-13-7). Due to the limited availability of experimental spectra in public databases, this guide leverages predicted data from advanced computational models to provide a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational chemistry methods and provide expected values for key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.8 | Doublet | 1H | Aromatic H |

| ~7.6 | Doublet | 1H | Aromatic H |

| ~3.8 | Singlet | 2H | Methylene (-CH₂) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~170 | Carboxylic acid (-C OOH) |

| ~158 (d, J ≈ 250 Hz) | C -F |

| ~135 | Aromatic C -Cl |

| ~132 | Aromatic C -H |

| ~128 (q, J ≈ 30 Hz) | Aromatic C -CF₃ |

| ~125 (q, J ≈ 270 Hz) | -C F₃ |

| ~122 | Aromatic C -H |

| ~118 | Aromatic C -CH₂ |

| ~35 | Methylene (-C H₂) |

d = doublet, q = quartet. Coupling constants (J) are approximate.

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -63 | Singlet | -CF₃ |

| ~ -115 | Singlet | Ar-F |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 1700-1730 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1620 | Medium | C=C stretch (Aromatic) |

| 1400-1500 | Medium | C=C stretch (Aromatic) |

| 1200-1300 | Strong | C-F stretch (Trifluoromethyl) |

| 1100-1200 | Strong | C-F stretch (Aromatic) |

| 1000-1100 | Strong | C-O stretch |

| 700-800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 256/258 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 211/213 | [M - COOH]⁺ |

| 187 | [M - CF₃]⁺ |

| 142 | [M - CF₃ - COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard laboratory procedures for the spectroscopic analysis of aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (typically 0-15 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to encompass all expected carbon signals (typically 0-200 ppm).

-

Use a pulse angle of 30 degrees.

-

Set the relaxation delay to 2-5 seconds to ensure quantitative detection of all carbon signals, including quaternary carbons.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Perform baseline correction.

-

2.1.2. ¹⁹F NMR Spectroscopy

-

Sample Preparation: Prepare the sample as described for ¹H and ¹³C NMR.

-

Instrument Setup:

-

Use an NMR spectrometer equipped with a fluorine-capable probe.

-

Tune and match the probe to the ¹⁹F frequency.

-

-

Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment, often with proton decoupling.

-

Set the spectral width to cover the expected range for fluorinated organic compounds (e.g., +50 to -250 ppm).

-

Use an external reference standard such as CFCl₃ (0 ppm) or a secondary standard.

-

-

Data Processing: Process the data as described for ¹H and ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis:

-

Infuse the sample solution directly into the ion source or inject it via a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative ([M-H]⁻).

-

Set the mass analyzer to scan over a relevant m/z range (e.g., 50-500 amu).

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Technical Guide: Physicochemical Properties of Phenylacetic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an overview of the available data regarding the melting point of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid and related compounds. It also outlines a detailed experimental protocol for melting point determination, a critical parameter for compound characterization and purity assessment.

Introduction

This compound is a halogenated aromatic carboxylic acid. Compounds within this chemical class are of interest in medicinal chemistry and materials science due to the influence of halogen and trifluoromethyl substituents on their physicochemical and biological properties. The trifluoromethyl group, in particular, can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable moiety in drug design.[1] Accurate determination of physical properties, such as the melting point, is a fundamental step in the synthesis and characterization of new chemical entities.

Physicochemical Data: Melting Point

| Compound Name | CAS Number | Melting Point (°C) |

| 2-Chloro-5-(trifluoromethyl)phenylacetic acid | 22893-39-6 | 108.0 - 117.0[2] |

| 3,5-Bis(trifluoromethyl)phenylacetic acid | 85068-33-3 | 121 - 123 |

| 2,4,5-Trifluorophenylacetic acid | 209995-38-0 | 121 - 125[3] |

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase.[4][5] For pure compounds, this transition occurs over a narrow temperature range. Impurities typically lead to a depression and broadening of the melting point range.[6]

Experimental Protocol: Melting Point Determination

The following is a generalized protocol for determining the melting point of a solid organic compound using a modern digital melting point apparatus, such as a Mel-Temp or similar device.

Materials:

-

Solid organic compound sample

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (optional, for grinding crystals)

-

Digital melting point apparatus

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the compound is a dry, crystalline solid. If necessary, grind the crystals into a fine powder using a mortar and pestle to ensure uniform packing.

-

Carefully tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.

-

Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample should be approximately 1-2 mm high.[4][7]

-

-

Apparatus Setup:

-

Turn on the melting point apparatus and allow it to stabilize.

-

Insert the capillary tube containing the sample into the designated slot in the heating block.

-

-

Approximate Melting Point Determination (Rapid Heating):

-

If the approximate melting point is unknown, perform a rapid determination by setting a high heating rate (e.g., 10-20 °C per minute).[6]

-

Observe the sample through the viewing lens and note the temperature at which it begins to melt and the temperature at which it is completely liquid. This will provide an approximate melting range.

-

Allow the apparatus to cool sufficiently before proceeding to the next step.

-

-

Accurate Melting Point Determination (Slow Heating):

-

Prepare a new capillary tube with a fresh sample. Never re-melt a sample, as decomposition may have occurred.[4]

-

Set the starting temperature of the apparatus to about 15-20 °C below the approximate melting point observed in the rapid run.[6]

-

Set a slow heating rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[6]

-

Carefully observe the sample as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating and record the temperature at which the last solid crystal melts (T2).

-

The melting point is reported as the range T1 - T2.

-

-

Data Recording and Analysis:

-

Record the observed melting point range. For a pure compound, this range should be narrow (typically 0.5-1.5 °C). A broad melting range often indicates the presence of impurities.

-

If required for calibration or identification, a mixed melting point experiment can be performed.[6] This involves mixing the unknown sample with a known standard and observing the melting point of the mixture.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the melting point of a solid organic compound.

Caption: Workflow for determining the melting point of an organic compound.

References

The Strategic Role of Fluorine in Phenylacetic Acid Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid (PAA) and its derivatives represent a core scaffold in medicinal chemistry, found in a variety of therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1][2] The strategic incorporation of fluorine into this and other scaffolds has become a cornerstone of modern drug design. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of molecules to enhance their therapeutic potential.

This technical guide provides an in-depth analysis of the multifaceted role of fluorine in phenylacetic acid compounds. It covers the element's impact on physicochemical properties, metabolic stability, and biological activity, supported by quantitative data, experimental protocols, and visualizations of key concepts and workflows.

Impact of Fluorine on Physicochemical Properties

The introduction of fluorine into the phenylacetic acid scaffold can profoundly alter its fundamental chemical properties, which in turn influences its behavior in biological systems.

Electronic Effects and Acidity (pKa)

Fluorine is the most electronegative element, and its presence on the phenyl ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid group, thereby increasing the acidity of the molecule (i.e., lowering its pKa). The position of the fluorine atom relative to the acetic acid side chain dictates the magnitude of this effect, with ortho- and para-positions having a more pronounced impact than the meta-position.

Lipophilicity (LogP)